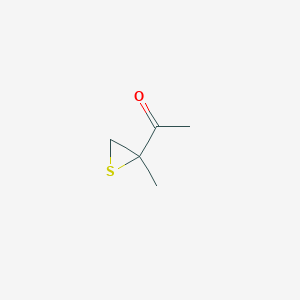
1-(2-Methylthiiran-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylthiiran-2-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 2-Methylthiirane-2-carbaldehyde or MTCA, and its chemical formula is C5H8OS.
Wirkmechanismus
The mechanism of action of 1-(2-Methylthiiran-2-yl)ethanone is not yet fully understood. However, it has been found to inhibit the growth of bacteria, fungi, and viruses by interfering with their metabolic processes. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Studies have shown that 1-(2-Methylthiiran-2-yl)ethanone has a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. It has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-Methylthiiran-2-yl)ethanone in lab experiments include its high yield, mild reaction conditions, and potential applications in various fields of scientific research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for the study of 1-(2-Methylthiiran-2-yl)ethanone. These include further studies to understand its mechanism of action, the development of new drugs based on its structure, and the exploration of its potential applications in various fields of scientific research. Additionally, further studies may be needed to determine the safety and toxicity of this compound, as well as its potential side effects.
Synthesemethoden
The synthesis of 1-(2-Methylthiiran-2-yl)ethanone involves the reaction of 2-methylthiirane with acetaldehyde in the presence of a catalyst. The reaction takes place under mild conditions, and the yield of the product is high. This method is widely used in the laboratory for the production of this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylthiiran-2-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral properties. It has also been found to have potential applications in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
103144-76-9 |
|---|---|
Produktname |
1-(2-Methylthiiran-2-yl)ethanone |
Molekularformel |
C5H8OS |
Molekulargewicht |
116.18 g/mol |
IUPAC-Name |
1-(2-methylthiiran-2-yl)ethanone |
InChI |
InChI=1S/C5H8OS/c1-4(6)5(2)3-7-5/h3H2,1-2H3 |
InChI-Schlüssel |
BEVWNHSXVGGROS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CS1)C |
Kanonische SMILES |
CC(=O)C1(CS1)C |
Synonyme |
Ethanone, 1-(2-methylthiiranyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



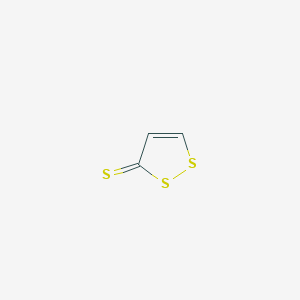
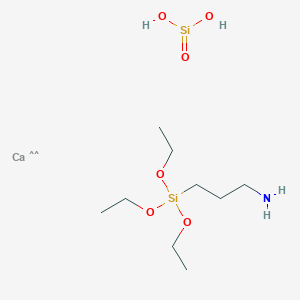
![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18860.png)
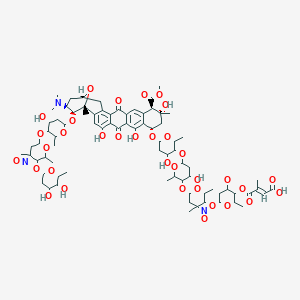
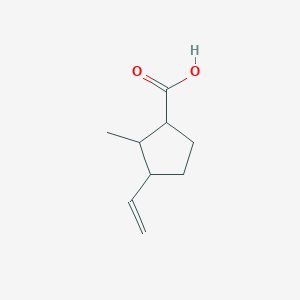
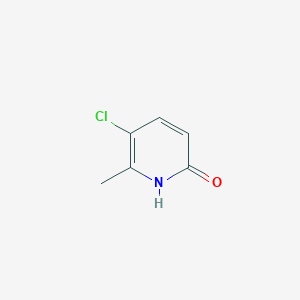
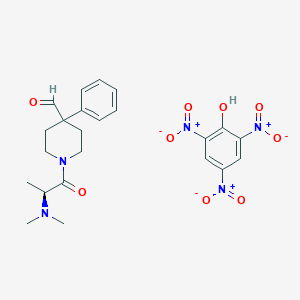
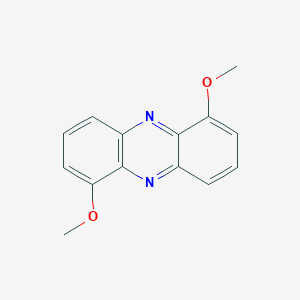
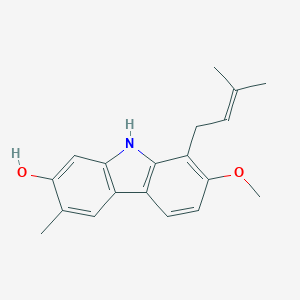
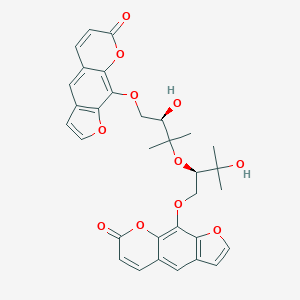
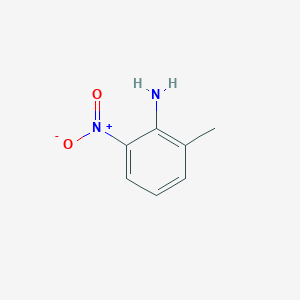
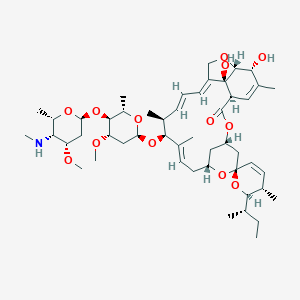
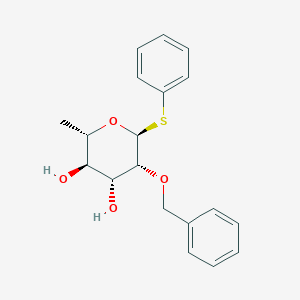
![(2R,3R,4aS,5S,7S,8R,8aS)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B18896.png)